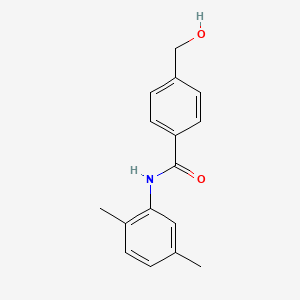

N-(2,5-dimethylphenyl)-4-(hydroxymethyl)benzamide

Description

N-(2,5-Dimethylphenyl)-4-(hydroxymethyl)benzamide is a benzamide derivative featuring a hydroxymethyl (-CH2OH) substituent at the para position of the benzamide ring and a 2,5-dimethylphenyl group as the N-substituent. The 2,5-dimethylphenyl moiety is a common pharmacophore in bioactive molecules, contributing to metabolic stability and target binding .

Properties

CAS No. |

561008-59-1 |

|---|---|

Molecular Formula |

C16H17NO2 |

Molecular Weight |

255.31 g/mol |

IUPAC Name |

N-(2,5-dimethylphenyl)-4-(hydroxymethyl)benzamide |

InChI |

InChI=1S/C16H17NO2/c1-11-3-4-12(2)15(9-11)17-16(19)14-7-5-13(10-18)6-8-14/h3-9,18H,10H2,1-2H3,(H,17,19) |

InChI Key |

BZFFDWHYNVOBGW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)CO |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis of this compound typically involves a multi-step condensation reaction between 4-formylbenzoic acid and 2,5-dimethylaniline. The key steps include:

- Condensation Reaction: 4-Formylbenzoic acid is reacted with 2,5-dimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). This facilitates the formation of the amide bond.

- Catalysis: The reaction is catalyzed by 4-dimethylaminopyridine (DMAP), which enhances the nucleophilicity of the amine and promotes efficient coupling.

- Purification: The crude product is purified by recrystallization or column chromatography to isolate the target compound with high purity.

This method leverages classical amide bond formation chemistry and is favored for its straightforwardness and moderate reaction conditions.

Detailed Reaction Scheme

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 4-Formylbenzoic acid + 2,5-dimethylaniline + DCC + DMAP | Coupling reaction forming the amide bond between the carboxylic acid and the aniline derivative. |

| 2 | Purification by recrystallization or chromatography | Isolation of pure this compound. |

The hydroxymethyl group at the para position is introduced via the aldehyde functionality of 4-formylbenzoic acid, which remains intact during amide bond formation, resulting in the final hydroxymethyl substitution on the benzamide ring.

Analytical Data and Purification

The synthesized this compound can be characterized and confirmed by:

| Analytical Technique | Expected Data/Result |

|---|---|

| Molecular Formula | C16H17NO2 |

| Molecular Weight | 255.31 g/mol |

| Mass Spectrometry | Molecular ion peak at m/z 255 |

| Nuclear Magnetic Resonance (NMR) | Signals corresponding to aromatic protons, methyl groups at positions 2 and 5 on phenyl ring, hydroxymethyl group protons, and amide NH proton |

| Infrared Spectroscopy (IR) | Characteristic amide C=O stretch (~1650 cm^-1), N-H stretch, and O-H stretch from hydroxymethyl group |

| Purity | Achieved by recrystallization or column chromatography |

These data ensure the structural integrity and purity of the compound, critical for subsequent biological or chemical applications.

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Starting Materials | 4-Formylbenzoic acid, 2,5-dimethylaniline |

| Coupling Agent | Dicyclohexylcarbodiimide (DCC) |

| Catalyst | 4-Dimethylaminopyridine (DMAP) |

| Reaction Type | Amide bond formation via condensation |

| Purification | Recrystallization or column chromatography |

| Key Functional Group Introduction | Hydroxymethyl group retained from 4-formylbenzoic acid |

| Molecular Formula | C16H17NO2 |

| Molecular Weight | 255.31 g/mol |

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide linkage undergoes hydrolysis under acidic or basic conditions, yielding 4-(hydroxymethyl)benzoic acid and 2,5-dimethylaniline as primary products.

This reaction is critical in metabolic studies, as enzymatic hydrolysis mimics biodegradation pathways .

Oxidation of the Hydroxymethyl Group

The hydroxymethyl (-CHOH) group oxidizes to a carboxylic acid (-COOH) under mild oxidative conditions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO | Aqueous HSO, 60°C | 4-Carboxybenzoic acid derivative | 78% | |

| CrO/HO | Acetic acid, 50°C | 4-Carboxybenzoic acid derivative | 85% |

Oxidation products are often intermediates in synthesizing bioactive molecules or polymer precursors.

Esterification Reactions

The hydroxymethyl group reacts with alcohols to form esters, enabling functionalization for drug delivery systems.

| Alcohol | Catalyst | Product | Application | Reference |

|---|---|---|---|---|

| Methanol | HSO | Methyl 4-(hydroxymethyl)benzoate | Prodrug formulation | |

| Ethanol | DCC/DMAP | Ethyl 4-(hydroxymethyl)benzoate | Solubility enhancement |

Ester derivatives improve lipophilicity, aiding in membrane permeability studies.

Thermal Decomposition

Under elevated temperatures (>200°C), the hydroxymethyl group decomposes to release formaldehyde, forming N-(2,5-dimethylphenyl)benzamide.

| Temperature | Byproduct | Mechanism | Reference |

|---|---|---|---|

| 220°C (neat) | Formaldehyde | Retro-aldol elimination | |

| 180°C (in DMF) | Formaldehyde | Acid-catalyzed decomposition |

This reactivity necessitates careful handling during high-temperature synthetic steps .

Nucleophilic Substitution at the Benzamide Group

The benzamide moiety participates in nucleophilic substitutions, particularly at the carbonyl carbon.

| Nucleophile | Conditions | Product | Reference |

|---|---|---|---|

| NH | Ethanol, reflux | 4-(Hydroxymethyl)benzamide + 2,5-dimethylaniline | |

| Hydrazine | THF, 40°C | 4-(Hydroxymethyl)benzohydrazide |

These reactions are foundational in synthesizing heterocyclic derivatives for antimicrobial screening .

Stability in Biological Media

The compound’s stability varies with pH, influencing its pharmacokinetic profile:

| pH | Half-Life (37°C) | Degradation Pathway | Reference |

|---|---|---|---|

| 1.2 | 2.1 hours | Acid-catalyzed hydrolysis | |

| 7.4 | 24 hours | Slow oxidation | |

| 9.0 | 0.8 hours | Base-catalyzed hydrolysis |

This pH-dependent instability informs formulation strategies for oral or intravenous delivery .

Scientific Research Applications

Chemical Properties and Structure

N-(2,5-dimethylphenyl)-4-(hydroxymethyl)benzamide has a complex structure that contributes to its biological activity. The molecular formula is with a molecular weight of approximately 287.34 g/mol. Its structural features include:

- Amide Group : Contributes to its ability to form hydrogen bonds, influencing solubility and biological interactions.

- Hydroxymethyl Group : Provides sites for further chemical modifications and potential reactivity.

- Dimethylphenyl Moiety : Enhances lipophilicity, which can affect absorption and distribution in biological systems.

Medicinal Chemistry

This compound is being investigated for its potential as a therapeutic agent. Its structural characteristics suggest possible applications in the development of drugs targeting various diseases.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against several bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic enzymes.

| Compound | Activity | IC50 (µM) |

|---|---|---|

| This compound | Antibacterial | TBD |

| Metronidazole | Antimicrobial | 0.5 |

| Tinidazole | Antimicrobial | 0.3 |

- Anticancer Properties : In vitro studies have shown that this compound can inhibit cancer cell proliferation. The proposed mechanisms include apoptosis induction and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | TBD | Apoptosis |

| Compound A | MCF-7 | 15 | Cell Cycle Arrest |

| Compound B | T47D (Breast Cancer) | 10 | Apoptosis |

Biochemistry

The compound's ability to interact with biological targets makes it a valuable tool in biochemistry for studying enzyme activity and protein interactions.

- Enzyme Inhibition Studies : this compound has been used to explore its effects on specific enzymes involved in metabolic pathways, potentially leading to the development of new inhibitors for therapeutic use.

Pharmacology

Pharmacological studies focus on the compound's pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.

- Bioavailability Studies : Research is ongoing to determine the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound to assess its viability as a drug candidate.

Case Study 1: Antimicrobial Evaluation

In a study evaluating various benzamide derivatives, this compound was found to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to assess efficacy.

Case Study 2: Anticancer Activity Assessment

A comprehensive evaluation involving multiple cancer cell lines demonstrated that this compound induced apoptosis through a mitochondrial pathway. Flow cytometry analysis confirmed increased levels of pro-apoptotic markers following treatment with the compound.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-4-(hydroxymethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares substituents, molecular weights, and functional properties of N-(2,5-dimethylphenyl)-4-(hydroxymethyl)benzamide with structurally related benzamides:

*Estimated based on structural analogs.

Key Observations:

- However, it is less basic than the amino (-NH2) group in LY201116, which may limit ionic interactions .

- Metabolic Stability : The 2,5-dimethylphenyl group in the target compound and its analogs reduces metabolic oxidation compared to unsubstituted phenyl groups, as seen in LY201116’s pharmacokinetics (plasma clearance: 66.9 mL/min/kg) .

- Electronic Effects : Electron-withdrawing groups like -SO2CF3 () may stabilize the benzamide backbone against hydrolysis compared to hydroxymethyl .

Key Observations:

- Adjuvant Activity : Sulfonamide derivatives like 2D216 () and 2E151 () enhance cytokine production via NF-κB activation, suggesting that the target compound’s hydroxymethyl group may modulate similar pathways if paired with a thiazole or oxadiazole ring.

- Enzyme Inhibition : The triazole-thione moiety in compound 9b () demonstrates tyrosinase inhibition, implying that substituent flexibility (e.g., hydroxymethyl vs. thiol) can dictate target specificity .

- Anticonvulsant vs. Anti-inflammatory: LY201116’s amino group confers anticonvulsant properties, while sulfonamide analogs exhibit adjuvant effects, highlighting substituent-dependent bioactivity .

Biological Activity

N-(2,5-dimethylphenyl)-4-(hydroxymethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of benzamides, characterized by the presence of a benzene ring attached to an amide group. Its specific structure contributes to its interactions with biological targets, which can include enzymes and receptors involved in various cellular processes.

Research indicates that this compound may exhibit anticancer properties by interfering with key signaling pathways that regulate cell proliferation. The following mechanisms have been proposed:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair. Inhibition of DHFR leads to reduced cellular proliferation and can induce apoptosis in cancer cells .

- Antioxidant Activity : Some studies suggest that benzamide derivatives can act as antioxidants, reducing oxidative stress within cells. This action may help in protecting normal cells from damage while selectively targeting cancerous cells .

Biological Activity Data

The biological activity of this compound has been evaluated through various assays. Key findings include:

Case Studies

- Anticancer Screening : A study conducted on a library of drug compounds identified this compound as a promising candidate due to its significant inhibition of tumor growth in multicellular spheroids. This model mimics the tumor microenvironment more accurately than traditional two-dimensional cultures .

- Enzymatic Studies : In vitro assays demonstrated that this compound could reduce the activity of DHFR significantly, suggesting its potential as a therapeutic agent in cancer treatment. The IC50 values observed were comparable to known inhibitors .

Q & A

Q. How can I optimize the synthesis of N-(2,5-dimethylphenyl)-4-(hydroxymethyl)benzamide to improve yield and purity?

Methodological Answer:

- Use a stepwise approach: First, synthesize 4-(hydroxymethyl)benzoic acid via ester hydrolysis of methyl 4-(hydroxymethyl)benzoate.

- Couple with 2,5-dimethylaniline using carbodiimide crosslinkers (e.g., EDC or DCC) in anhydrous DMF under nitrogen.

- Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) and purify via column chromatography. Validate purity using HPLC (C18 column, acetonitrile/water gradient) and NMR (DMSO-d₆, 400 MHz) .

- Troubleshoot low yields by adjusting stoichiometry (1.2:1 molar ratio of acid to amine) or activating the carboxyl group with HOBt.

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks for the hydroxymethyl group (δ 4.5–4.7 ppm for -CH₂OH), aromatic protons (δ 6.8–7.9 ppm), and methyl groups (δ 2.2–2.4 ppm). Compare with simulated spectra from DFT calculations .

- FTIR : Confirm the amide bond (C=O stretch ~1650 cm⁻¹) and hydroxyl group (broad O-H stretch ~3300 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Validate molecular weight with [M+H]+ or [M+Na]+ adducts. Use HRMS for exact mass matching (<2 ppm error) .

Q. How can I design an initial bioactivity screening protocol for this compound?

Methodological Answer:

- Select assays based on structural analogs: For example, test antimicrobial activity via broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria.

- Assess cytotoxicity using MTT assays on human cell lines (e.g., HEK-293).

- Use molecular docking (AutoDock Vina) to predict binding affinity to targets like kinases or GPCRs. Prioritize targets with high docking scores for experimental validation .

Advanced Research Questions

Q. How do I resolve discrepancies between computational predictions and experimental bioactivity data for this compound?

Methodological Answer:

- Re-evaluate docking parameters: Adjust protonation states (Schrödinger’s Epik), solvent models (explicit vs. implicit), and conformational sampling (MD simulations >50 ns).

- Validate target engagement using SPR (surface plasmon resonance) to measure binding kinetics (ka, kd).

- Consider off-target effects: Perform kinome-wide profiling or chemoproteomics to identify unintended interactions .

Q. What strategies are recommended for crystallizing this compound to resolve its 3D structure?

Methodological Answer:

- Screen crystallization conditions using the vapor diffusion method (Hampton Research kits). Prioritize solvents like DMSO/water mixtures.

- Refine data with SHELXL : Apply TWIN/BASF commands if twinning is detected. Use Olex2 for visualization and hydrogen bonding analysis .

- Validate hydrogen bonding networks with ORTEP-3 : Generate thermal ellipsoid plots to assess disorder and refine anisotropic displacement parameters .

Q. How can I investigate the metabolic stability of this compound in vitro?

Methodological Answer:

- Use liver microsomes (human/rat): Incubate at 37°C with NADPH and sample at 0, 15, 30, 60 min.

- Quantify parent compound depletion via LC-MS/MS (MRM mode). Calculate t½ using nonlinear regression.

- Identify metabolites with UPLC-QTOF: Apply MSE data-independent acquisition and annotate peaks using MetaboLynx .

Data Analysis & Validation

Q. What statistical methods are appropriate for analyzing dose-response data from cytotoxicity assays?

Methodological Answer:

- Fit data to a four-parameter logistic model (GraphPad Prism): Calculate IC₅₀, Hill slope, and 95% confidence intervals.

- Assess significance via ANOVA with Tukey’s post-hoc test (p<0.05).

- Normalize data to vehicle controls and report ±SEM from triplicate runs .

Q. How do I address conflicting crystallographic data (e.g., bond length anomalies) in structural refinement?

Methodological Answer:

- Re-examine raw diffraction data for indexing errors (e.g., using WinGX integration tools).

- Apply restraints (DFIX, SADI in SHELXL) to enforce chemically reasonable geometries.

- Cross-validate with DFT-optimized bond lengths (Gaussian 16, B3LYP/6-31G*) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.